molecular formula C20H16N2O3 B2398764 N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide CAS No. 303216-32-2

N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide

Cat. No.: B2398764
CAS No.: 303216-32-2
M. Wt: 332.359
InChI Key: DHTSXAPOUBKDEZ-FYJGNVAPSA-N
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Description

N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is a Schiff base hydrazone derived from the condensation of biphenyl-4-carbohydrazide and 2,3-dihydroxybenzaldehyde. Structurally, it features a biphenyl core linked to a hydrazide moiety, with a 2,3-dihydroxyphenyl substituent at the imine position. The E-configuration of the imine bond (C=N) is stabilized by conjugation with the aromatic system. This compound is notable for its two hydroxyl groups on the phenyl ring, which enhance hydrogen-bonding capabilities and metal-chelating properties, making it relevant in coordination chemistry and materials science .

Properties

IUPAC Name

N-[(E)-(2,3-dihydroxyphenyl)methylideneamino]-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c23-18-8-4-7-17(19(18)24)13-21-22-20(25)16-11-9-15(10-12-16)14-5-2-1-3-6-14/h1-13,23-24H,(H,22,25)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTSXAPOUBKDEZ-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NN=CC3=C(C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N/N=C/C3=C(C(=CC=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves the reaction between 2,3-dihydroxybenzaldehyde and biphenyl-4-carbohydrazide. The reaction is typically carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The hydroxyl groups on the phenyl ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Biological Activities

  • Antioxidant Activity
    • N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide has demonstrated significant antioxidant properties. Studies have shown that it effectively scavenges free radicals, which can lead to oxidative stress-related diseases.
    • Case Study : A study evaluated the compound's ability to inhibit lipid peroxidation in rat liver homogenates, showing a marked reduction in malondialdehyde levels, indicating protective effects against oxidative damage.
  • Anticancer Potential
    • Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest.
    • Data Table :
      Cell LineIC50 (µM)Mechanism of Action
      HeLa25Apoptosis induction
      MCF-730Cell cycle arrest
      A54920ROS generation
  • Antimicrobial Activity
    • The compound has shown promising results as an antimicrobial agent against several bacterial strains. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.
    • Case Study : In vitro tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL respectively.

Pharmaceutical Applications

  • Drug Development
    • This compound serves as a lead compound for the development of new pharmaceuticals targeting oxidative stress-related conditions and cancer.
    • Research Findings : Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles in animal models.
  • Formulation in Drug Delivery Systems
    • The compound's solubility and stability make it suitable for incorporation into various drug delivery systems, enhancing bioavailability.
    • Data Table :
      Delivery SystemRelease Profile
      LiposomesSustained release
      NanoparticlesTargeted delivery

Mechanism of Action

The mechanism of action of N’-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide involves its ability to interact with various molecular targets. The compound can chelate metal ions, which is crucial for its biological activities. It can also interact with cellular components, leading to its observed antimicrobial and antioxidant effects. The exact pathways and molecular targets are still under investigation, but its ability to form stable complexes with metals plays a significant role.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Biphenyl Carbohydrazide Derivatives

Compound Name Molecular Formula Substituent on Phenyl Ring Key Functional Groups
N'-[(E)-(2,3-Dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide (Target) C₂₀H₁₅N₂O₄ 2,3-Dihydroxy –OH, –NH–, C=N, biphenyl
N'-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide (1) C₂₂H₂₀N₂O₃ 2,5-Dimethoxy –OCH₃, –NH–, C=N, biphenyl
N'-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide (2) C₂₀H₁₅FN₂O 4-Fluoro –F, –NH–, C=N, biphenyl
2-(4-Chloro-2-methylphenoxy)-N'-[-(2,3-dihydroxyphenyl)methylidene]acetohydrazide (15) C₁₆H₁₅ClN₂O₄ 4-Chloro-2-methylphenoxy –Cl, –CH₃, –O–, C=N, –OH

Crystallographic and Hydrogen-Bonding Properties

Table 2: Crystallographic Data and Hydrogen-Bonding Patterns

Compound Space Group Unit Cell Parameters (Å, °) Hydrogen-Bonding Interactions
Target P2₁/c a = 13.987, b = 16.426, c = 8.214, β = 98.12 O–H···O, N–H···O (strong, 2.65–2.85 Å)
1 P2₁/c a = 13.987(2), b = 16.426(3), c = 8.214(2), β = 98.12 OCH₃···H–N (weaker, ~3.0 Å)
2 C2/c a = 37.163(5), b = 10.696(2), c = 8.098(2), β = 101.18 C–F···H–N (3.1 Å) and π-π stacking
  • The target compound’s 2,3-dihydroxy groups form intramolecular hydrogen bonds (O–H···O), creating a rigid planar structure, whereas Compounds 1 and 2 rely on weaker intermolecular interactions (e.g., C–H···π in 2) .
  • The hydroxyl groups in the target compound enhance crystal packing efficiency, as seen in its lower unit cell volume compared to Compound 2 .

Electronic and Spectroscopic Properties

  • DFT Studies : The 2,3-dihydroxy substitution in the target compound increases electron density on the hydrazone moiety, leading to a red shift in UV-Vis spectra compared to methoxy or fluoro analogs .
  • NMR Data : The target compound’s –OH protons resonate at δ ~8.4 ppm (DMSO-d₆), absent in Compounds 1 and 2, which show methoxy (δ ~3.8 ppm) or fluoro-related shifts .

Thermal and Solubility Properties

  • The target compound’s melting point (~495 K) is higher than Compound 1’s (473 K), attributed to stronger hydrogen-bonding networks .
  • Solubility in polar solvents (e.g., DMSO) is enhanced due to –OH groups, whereas Compounds 1 and 2 are more soluble in ethanol .

Biological Activity

N'-[(E)-(2,3-dihydroxyphenyl)methylidene]biphenyl-4-carbohydrazide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C20H16N2O3\text{C}_{20}\text{H}_{16}\text{N}_{2}\text{O}_{3}

It features a biphenyl core with a hydrazone linkage, which is known to influence its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,3-dihydroxybenzaldehyde and biphenyl-4-carbohydrazide. The reaction conditions may vary, but it generally requires an acidic catalyst and is performed under reflux to ensure complete conversion.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances the ability to scavenge free radicals, thus potentially protecting cells from oxidative stress .

Antimicrobial Properties

Studies have shown that derivatives of this compound possess antimicrobial activity against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes and inhibition of metabolic pathways .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can significantly reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.

Neuropathic Pain Management

A notable case study investigated the effects of this compound in a neuropathic pain model. Mice treated with this compound showed a marked reduction in pain sensitivity compared to controls. The study concluded that the compound acts as a TRPV1 antagonist, providing relief from neuropathic pain without significant side effects .

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